molecular formula C27H36N8O5 B8458909 1,8-Naphthyridine-1(2H)-carboxamide, N-[5-cyano-4-[(2-methoxyethyl)amino]-2-pyridinyl]-7-(dimethoxymethyl)-3,4-dihydro-6-[(4-methyl-2-oxo-1-piperazinyl)methyl]-

1,8-Naphthyridine-1(2H)-carboxamide, N-[5-cyano-4-[(2-methoxyethyl)amino]-2-pyridinyl]-7-(dimethoxymethyl)-3,4-dihydro-6-[(4-methyl-2-oxo-1-piperazinyl)methyl]-

Cat. No. B8458909
M. Wt: 552.6 g/mol
InChI Key: YFGFBTJTNOSFNF-UHFFFAOYSA-N
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Patent
US09266883B2

Procedure details

A solution of 6-amino-4-((2-methoxyethyl)amino)nicotinonitrile (intermediate 75, 481 mg, 2.50 mmol) in anhydrous DMF (1.5 ml) was added drop wise over 10 minutes to a mixture of di(1H-1,2,4-triazol-1-yl)methanone (410 mg, 2.50 mmol) and DMF (1.5 ml) cooled at 0° C. After stirring for 45 minutes at 0° C. the reaction mixture was allowed to warm to room temperature and after a further 90 minutes at room temperature a solution of 1-((2-(dimethoxymethyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)methyl)-4-methylpiperazin-2-one (intermediate 81, 418 mg, 1.00 mmol) in DMF (2 ml) was added. The reaction mixture was stirred for 17.5 h at room temperature, quenched by the addition of MeOH and evaporated. The residue was applied to a 80 g RediSep® silica column as a DCM solution and purified by normal phase chromatography, eluting with a gradient from DCM to 2% MeOH in DCM. Product containing fractions were combined and evaporated to give the title compound as an orange foam. 1H NMR (400 MHz, DMSO-d6) δ 13.50 (s, 1H), 8.27 (s, 1H), 7.52 (s, 1H), 7.39 (s, 1H), 6.93 (t, 1H), 5.45 (s, 1H), 4.65 (s, 2H), 3.94-3.89 (m, 2H), 3.54-3.50 (m, 2H), 3.40-3.35 (m, 2H), 3.38 (s, 6H), 3.29 (s, 3H), 3.20-3.16 (m, 2H), 3.05 (s, 2H), 2.86-2.80 (m, 2H), 2.61-2.55 (m, 2H), 2.22 (s, 3H), 1.94-1.88 (m, 2H). (UPLC-MS 6) tR 0.72; ESI-MS 553.3 [M+H]+.
Quantity
481 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
410 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[C:8]([NH:10][CH2:11][CH2:12][O:13][CH3:14])[C:5]([C:6]#[N:7])=[CH:4][N:3]=1.N1([C:20](N2C=NC=N2)=[O:21])C=NC=N1.[CH3:27][O:28][CH:29]([O:49][CH3:50])[C:30]1[C:39]([CH2:40][N:41]2[CH2:46][CH2:45][N:44]([CH3:47])[CH2:43][C:42]2=[O:48])=[CH:38][C:37]2[CH2:36][CH2:35][CH2:34][NH:33][C:32]=2[N:31]=1>CN(C=O)C>[C:6]([C:5]1[C:8]([NH:10][CH2:11][CH2:12][O:13][CH3:14])=[CH:9][C:2]([NH:1][C:20]([N:33]2[C:32]3[C:37](=[CH:38][C:39]([CH2:40][N:41]4[CH2:46][CH2:45][N:44]([CH3:47])[CH2:43][C:42]4=[O:48])=[C:30]([CH:29]([O:49][CH3:50])[O:28][CH3:27])[N:31]=3)[CH2:36][CH2:35][CH2:34]2)=[O:21])=[N:3][CH:4]=1)#[N:7]

Inputs

Step One
Name
Quantity
481 mg
Type
reactant
Smiles
NC1=NC=C(C#N)C(=C1)NCCOC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(C#N)C(=C1)NCCOC
Name
Quantity
1.5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
410 mg
Type
reactant
Smiles
N1(N=CN=C1)C(=O)N1N=CN=C1
Name
Quantity
1.5 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
418 mg
Type
reactant
Smiles
COC(C1=NC=2NCCCC2C=C1CN1C(CN(CC1)C)=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=NC=2NCCCC2C=C1CN1C(CN(CC1)C)=O)OC
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 45 minutes at 0° C. the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 17.5 h at room temperature
Duration
17.5 h
CUSTOM
Type
CUSTOM
Details
quenched by the addition of MeOH
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by normal phase chromatography
WASH
Type
WASH
Details
eluting with a gradient from DCM to 2% MeOH in DCM
ADDITION
Type
ADDITION
Details
Product containing fractions
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(#N)C=1C(=CC(=NC1)NC(=O)N1CCCC2=CC(=C(N=C12)C(OC)OC)CN1C(CN(CC1)C)=O)NCCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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